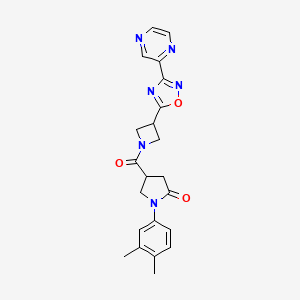

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c1-13-3-4-17(7-14(13)2)28-12-15(8-19(28)29)22(30)27-10-16(11-27)21-25-20(26-31-21)18-9-23-5-6-24-18/h3-7,9,15-16H,8,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXXUIMWENCBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CN=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrazine and oxadiazole rings, followed by their coupling with the azetidine and pyrrolidinone moieties. Typical reaction conditions might include:

Formation of Pyrazine Ring: This could involve cyclization reactions using appropriate precursors.

Formation of Oxadiazole Ring: This might involve the reaction of hydrazides with carboxylic acids or their derivatives.

Coupling Reactions: The final steps would involve coupling the different rings and moieties under conditions that might include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and other process optimizations.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the methyl groups or other reactive sites.

Reduction: Reduction of the oxadiazole ring or other reducible groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one could have various applications in scientific research, including:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Synthetic Complexity : The target compound’s azetidine and oxadiazole moieties likely require specialized synthetic routes (e.g., cyclization or click chemistry), contrasting with the hydrazine-based methods for pyrazolines .

Spectroscopic Signatures: Similar compounds exhibit diagnostic IR peaks (e.g., 1682–1685 cm⁻¹ for lactam carbonyls), suggesting the target’s pyrrolidin-2-one would show analogous features .

Biological Activity

1-(3,4-Dimethylphenyl)-4-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrrolidinone core linked to a pyrazin-2-yl group and an oxadiazole moiety. The presence of the 1,2,4-oxadiazole ring is significant as it is known for conferring various biological activities.

Molecular Formula

- Molecular Formula : C₁₉H₂₃N₅O₂

- CAS Number : 1324108-32-8

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives often exhibit anticancer properties. A study highlighted the inhibitory effects of related oxadiazole compounds on various cancer cell lines, demonstrating significant cytotoxicity against human colon adenocarcinoma (HT-29) and other types of cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound's oxadiazole component also suggests potential antimicrobial properties. Studies have shown that similar oxadiazole derivatives possess antibacterial and antifungal activities, indicating that this compound may exhibit similar effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways related to cell proliferation and survival .

Study on Anticancer Properties

In a recent study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. One derivative showed promising results with an IC₅₀ value of approximately 50 µM against HeLa cells, indicating its potential as an anticancer agent .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of oxadiazole derivatives, revealing that certain compounds exhibited greater activity than standard antibiotics like ciprofloxacin. This suggests that the compound may also possess significant antimicrobial potential .

Q & A

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazine and oxadiazole moieties, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the azetidine and pyrrolidinone rings .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile oxadiazole-azetidine linkage .

- X-ray Crystallography : Provides definitive proof of stereochemistry in the azetidine-carbonyl group, though crystallization may require solvent screening (e.g., DMSO/ethanol mixtures) .

How can discrepancies in bioactivity data across cell lines be systematically addressed?

Advanced Research Question

Contradictions may arise from differences in cell membrane permeability, metabolic stability, or off-target interactions. Methodological solutions include:

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human/rodent S9 fractions) to identify susceptibility to cytochrome P450 enzymes .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets like kinases or GPCRs, which may vary across cell lines .

- Transcriptomic Analysis : Compare gene expression profiles in responsive vs. non-responsive cell lines to identify pathway-specific resistance mechanisms .

What strategies are recommended for elucidating the reaction mechanism of the oxadiazole-azetidine coupling step?

Advanced Research Question

- Isotopic Labeling : Introduce 15N or 13C labels into the pyrazine ring to track bond formation via NMR .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., nucleophilic substitution at the azetidine nitrogen) .

- Kinetic Studies : Monitor reaction intermediates under varying pH and temperature conditions to distinguish between concerted vs. stepwise mechanisms .

How can researchers design experiments to evaluate the compound’s selectivity for biological targets?

Advanced Research Question

- Panel Screening : Test the compound against a diverse panel of enzymes/receptors (e.g., Eurofins CEREP panels) to identify off-target interactions .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites of kinases) to validate target engagement .

- Cryo-EM/X-ray Co-crystallization : Resolve the compound’s binding mode in complex with targets to guide structure-activity relationship (SAR) studies .

What methodologies are suitable for resolving conflicting data on the compound’s solubility and formulation stability?

Basic Research Question

- Solvent Screening : Use Hansen solubility parameters to identify excipients (e.g., PEGs, cyclodextrins) that enhance aqueous solubility without degrading the oxadiazole moiety .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by UPLC-MS analysis to identify degradation pathways (e.g., hydrolysis of the azetidine-carbonyl bond) .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution in nanoformulations to prevent aggregation .

How can computational tools predict the compound’s pharmacokinetic properties prior to in vivo studies?

Advanced Research Question

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP, blood-brain barrier permeability, and hERG inhibition risk .

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding and half-life .

- Docking Studies : Prioritize targets by docking the compound into active sites of homologous proteins (e.g., pyrazine-binding enzymes) using AutoDock Vina .

What experimental approaches validate the proposed mechanism of action in disease models?

Advanced Research Question

- CRISPR-Cas9 Knockout Models : Delete putative target genes in cell lines to confirm loss of compound efficacy .

- Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated kinases, apoptotic markers) via Western blot or ELISA in treated vs. untreated models .

- In Vivo Imaging : Use PET tracers or fluorescent probes to track compound distribution and target engagement in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.